3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one
Description
Properties
IUPAC Name |
3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-11-4-6-12(7-5-11)10-13(18)17-9-8-16-14(19)15(17,2)3/h4-7H,8-10H2,1-3H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQWPDMLNJOMSDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCNC(=O)C2(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Mechanisms
The reaction proceeds via nucleophilic attack of the diamine on the carbonyl groups of the diketone, followed by dehydration to form the six-membered ring. Key parameters include:
- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reaction efficiency.
- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but require careful control to avoid side reactions.
Table 1: Cyclization Methods for Piperazinone Core Formation
| Starting Materials | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| 2,2-Dimethyl-1,3-diamine + Glyoxal | DMF | 90 | 78 | |
| Ethylenediamine + 2,3-Butanedione | THF | 80 | 65 |
The introduction of the acetyl group at position 4 of the piperazinone core is achieved through nucleophilic acyl substitution . The secondary amine at position 4 reacts with 2-(4-methylphenyl)acetyl chloride in the presence of a base.
Reaction Conditions
- Base : Triethylamine (TEA) or pyridine neutralizes HCl generated during the reaction.
- Solvent : Dichloromethane (DCM) or THF ensures solubility of both reactants.
- Stoichiometry : A 1.2:1 molar ratio of acyl chloride to piperazinone minimizes over-acylation.
Equation :
$$
\text{3,3-Dimethylpiperazin-2-one} + \text{2-(4-Methylphenyl)acetyl chloride} \xrightarrow{\text{TEA, DCM}} \text{Target Compound} + \text{HCl}
$$
Introduction of the 4-Methylphenyl Group
The 2-(4-methylphenyl)acetyl moiety is synthesized separately and introduced via Friedel-Crafts acylation or Grignard reactions .
Friedel-Crafts Acylation
- Catalyst : Aluminum chloride (AlCl₃) facilitates electrophilic substitution on toluene.
- Reagent : Acetyl chloride introduces the carbonyl group, followed by methylation.
Steps :
- Acylation of toluene with acetyl chloride to form 4-methylacetophenone.
- Reduction of the ketone to 2-(4-methylphenyl)ethanol.
- Oxidation to 2-(4-methylphenyl)acetic acid.
Table 2: Synthesis of 2-(4-Methylphenyl)acetic Acid
| Method | Reagents | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Friedel-Crafts Acylation | AlCl₃, Acetyl chloride | 62 | 95 | |
| Grignard Reaction | Mg, CO₂ | 58 | 92 |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization using methanol or acetone , achieving >98% purity.
Chromatographic Techniques
- Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted starting materials.
- HPLC : Confirms purity with a C18 column and acetonitrile/water mobile phase.
Table 3: Characterization Data
| Parameter | Value | Method | Source |
|---|---|---|---|
| Melting Point | 145–147°C | DSC | |
| $$ ^1\text{H-NMR} $$ (DMSO) | δ 2.25 (s, 3H, CH₃), 3.45 (m, 4H, N–CH₂) | NMR | |
| HRMS | m/z 260.337 [M+H]⁺ | Mass Spec |
Optimization and Scalability
Solvent Impact
Temperature Control
Maintaining temperatures below 100°C during cyclization prevents degradation of the piperazinone core.
Chemical Reactions Analysis
Types of Reactions
3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Pharmacological Applications
1. Neuropharmacology
Research indicates that compounds similar to 3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one may exhibit significant effects on neurotransmitter systems. Preliminary studies suggest that it can influence serotonin and dopamine pathways, which are crucial for mood regulation and anxiety disorders.
- Case Study: Anxiety Disorders
- A study evaluated the anxiolytic effects of piperazine derivatives in animal models, demonstrating reduced anxiety-like behaviors when administered at specific dosages. The findings suggest potential applications in treating anxiety disorders through modulation of neurotransmitter levels.
2. Anticancer Activity
The compound has shown promise as an anticancer agent, particularly against various human cancer cell lines. Its mechanism of action may involve the inhibition of key enzymes involved in cancer cell proliferation.
- Case Study: Breast Cancer
- Research focusing on structurally related compounds indicated significant anti-proliferative effects against breast cancer cell lines. The study reported an IC50 value of approximately 5 µM, suggesting that this compound could be effective in similar contexts.
Summary of Biological Activities
Future Directions for Research
Further studies are warranted to explore the full potential of this compound in clinical settings. Key areas for future research include:
- Clinical Trials : Investigating its efficacy and safety in human subjects for anxiety and cancer treatment.
- Mechanistic Studies : Elucidating the precise molecular mechanisms through which the compound exerts its pharmacological effects.
- Structural Optimization : Developing analogs with improved potency and selectivity for specific biological targets.
Mechanism of Action
The mechanism of action of 3,3-dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
3,3-Dimethyl-4-(4-(Methylthio)Benzoyl)Piperazin-2-One (CAS: 952886-95-2)
- Structure : Differs by replacing the 4-methylphenyl acetyl group with a 4-(methylthio)benzoyl moiety.
- Molecular Weight : 278.37 g/mol (C₁₄H₁₈N₂O₂S) vs. ~292.35 g/mol (estimated for the target compound, C₁₅H₁₉N₂O₂).
- Synthesis: Likely involves similar methods to , where piperazinone intermediates react with substituted benzoyl chlorides.
(E)-1-{4-[Bis(4-Methoxyphenyl)Methyl]Piperazin-1-Yl}-3-(4-Methylphenyl)Prop-2-En-1-One
- Structure : Features a cinnamoyl (α,β-unsaturated ketone) group instead of an acetyl moiety, conjugated to a bulky bis(4-methoxyphenyl)methyl-piperazine.
- Synthesis : Involves condensation of cinnamic acid derivatives with piperazine intermediates under mild conditions (e.g., dichloromethane, triethylamine) .
Non-Piperazinone Heterocycles with 4-Methylphenyl Groups
2-(4-Methylphenyl)-4,6-Dihydro-1H-Pyridazin-3(4H)-One
- Structure: A pyridazinone ring substituted with a 4-methylphenyl group.
- Activity: Exhibits potent anti-inflammatory activity (IC₅₀ = 11.6 μM against LPS-induced macrophage inflammation), suggesting that the 4-methylphenyl group synergizes with the pyridazinone core for bioactivity .
- Synthesis : Prepared via base-mediated cyclization of substituted hydrazines and ketones .
Oxazolo[4,5-d]Pyrimidine Derivatives
- Examples : 5-(4-Methylphenyl)-2-phenyl-7-substituted oxazolo[4,5-d]pyrimidines.
- Key Difference: The oxazolopyrimidine scaffold provides planar rigidity, contrasting with the flexible piperazinone ring. This structural feature may enhance DNA intercalation or enzyme inhibition .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
3,3-Dimethyl-4-[2-(4-methylphenyl)acetyl]piperazin-2-one, a compound with significant potential in pharmacological applications, has garnered attention for its diverse biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its piperazine core with a dimethyl substituent and an acetyl group attached to a para-methylphenyl moiety. Its chemical formula is , and it features a molecular weight of approximately 302.38 g/mol. The structural formula can be represented as follows:
2. Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects. The compound may exhibit activity as a central nervous system (CNS) agent, potentially acting on neurotransmitter systems such as dopamine and serotonin pathways. For instance, compounds structurally related to piperazines have been shown to modulate dopamine receptors, suggesting that this compound could influence dopaminergic activity .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn based on the activity of similar compounds:
- Receptor Modulation : It may act as an antagonist or agonist at various neurotransmitter receptors.
- Enzyme Inhibition : The compound could inhibit specific enzymes involved in neurotransmitter degradation or synthesis.
- Membrane Interaction : It might alter membrane fluidity or interact with ion channels affecting neuronal excitability.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A study conducted on various piperazine derivatives included an evaluation of their antimicrobial properties through in vitro assays. The results indicated that modifications to the piperazine ring significantly influenced antibacterial potency. While direct data on this compound is lacking, the trends observed suggest potential efficacy in antimicrobial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
